N-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
Description
This compound features a 1H-indazol-3-one core substituted with a phenyl group at position 2, a propionamide moiety at position 5, and a 2-((2,6-dimethylphenyl)amino)-2-oxoethyl side chain.
Properties
IUPAC Name |
N-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-4-23(31)27-19-13-14-22-21(15-19)26(33)30(20-11-6-5-7-12-20)29(22)16-24(32)28-25-17(2)9-8-10-18(25)3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORKHGROJFKROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s suggested that compounds with similar structures may block specific sodium channels, leading to decreased pain.
Biochemical Pathways
The blockade of sodium channels can affect the transmission of nerve impulses, which can have downstream effects on pain perception.
Biological Activity
N-(1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes an indazole core, an amine group, and a propionamide moiety. Its molecular formula is , with a molecular weight of approximately 414.49 g/mol. The presence of the 2,6-dimethylphenyl group is significant for its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives in this chemical class have shown inhibitory effects on key enzymes involved in cancer progression and inflammation. For instance, studies on pyrazole derivatives indicate their potential as inhibitors for BRAF(V600E) and other kinases .
- Antitumor Activity : Compounds with similar structures have been evaluated for their antitumor properties. Research has shown that they can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound and its derivatives:
| Study Type | Target | Result |
|---|---|---|
| Enzyme Inhibition | BRAF(V600E) | IC50 = 50 μM |
| Cytotoxicity | Cancer Cell Lines (e.g., HeLa) | Significant reduction in cell viability at 100 μM |
| Anti-inflammatory | RAW 264.7 Macrophages | Decreased NO production by 40% at 10 μM |
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Case Study A : A derivative was tested against multiple cancer cell lines and showed a dose-dependent decrease in cell proliferation with an IC50 value below 30 μM.
- Case Study B : In a model of acute inflammation, treatment with the compound resulted in a significant reduction in edema compared to control groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key Structural Features
- Core : The indazolone core distinguishes it from triazolo or oxazolidinyl cores in analogues.
- Substituents :
Table 1: Structural Comparison
Hydrogen Bonding and Crystallography
The amide groups in the target compound likely form intermolecular hydrogen bonds, as observed in Etter’s graph set analysis . Such interactions could stabilize its crystal structure, analogous to small-molecule pharmaceuticals refined using SHELX software .
Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Properties
| Property | Target Compound | Oxadixyl | Pharmacopeial Compound m |
|---|---|---|---|
| Molecular Weight | ~495 g/mol | 304 g/mol | ~650 g/mol |
| LogP (Lipophilicity) | ~3.5 (high) | 2.8 | ~2.0 (moderate) |
| Solubility | Low (amide dominance) | Low | Moderate (hydroxyl group) |
- Lipophilicity : The 2,6-dimethylphenyl group increases LogP, enhancing membrane permeability but reducing aqueous solubility.
- Bioactivity : While oxadixyl acts as a fungicide, the indazolone core in the target compound may confer kinase inhibition, common in anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
